molecular formula C23H27FN2O2S B3494848 3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide CAS No. 5577-52-6

3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide

Cat. No.: B3494848
CAS No.: 5577-52-6
M. Wt: 414.5 g/mol
InChI Key: MMGQGMWVJSZCSR-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide (CAS: 5577-52-6) is a sulfonamide derivative featuring a quinoline moiety linked to a substituted benzene ring. The molecule’s structure includes:

  • Benzenesulfonamide core: Substituted with two tert-butyl groups (electron-donating, bulky) at positions 3 and 5, and a fluorine atom at position 2.
  • Quinoline moiety: Attached via an amine linkage at the quinolin-3-yl position. The fluorine atom may modulate electronic properties and binding interactions .

Properties

IUPAC Name

3,5-ditert-butyl-4-fluoro-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2S/c1-22(2,3)18-12-17(13-19(21(18)24)23(4,5)6)29(27,28)26-16-11-15-9-7-8-10-20(15)25-14-16/h7-14,26H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGQGMWVJSZCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1F)C(C)(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361374
Record name AC1LNQZX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5577-52-6
Record name AC1LNQZX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable benzene derivative, followed by the introduction of the quinoline moiety through a nucleophilic substitution reaction. The tert-butyl groups and the fluorine atom are then introduced via Friedel-Crafts alkylation and halogenation reactions, respectively. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings to handle the reagents and by-products effectively.

Chemical Reactions Analysis

Types of Reactions

3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoline moiety or the sulfonamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinoline moiety is particularly important for its ability to intercalate with DNA or interact with proteins, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzenesulfonamides

Example 1 : 4-Bromo-N-{3,5-dichloro-4-[(quinolin-3-yl)oxy]phenyl}-2,5-difluorobenzenesulfonamide (PDB ID: 7KK)
  • Structure: Features a bromo, dichloro, and difluoro-substituted benzene ring attached to a quinolin-3-yloxy phenyl group.
  • Key Differences: Substituents: Multiple halogens (Br, Cl, F) vs. tert-butyl and single F in the target compound. Halogens act as electron-withdrawing groups, increasing electrophilicity. Linkage: Quinolin-3-yloxy ether vs. quinolin-3-yl amine in the target. This alters electronic and steric profiles.
  • Implications : Halogenated analogs may exhibit stronger binding to charged targets (e.g., enzymes) but lower metabolic stability due to higher reactivity .
Example 2 : N-(3,5-Dichloro-4-(quinolin-3-yloxy)phenyl)-2-fluorobenzenesulfonamide (Compound 8 from )
  • Structure: Dichloro and fluoro substituents on the benzene ring with a quinolin-3-yloxy linkage.
  • Key Differences :
    • Substituent Position : Dichloro groups at positions 3 and 5 vs. tert-butyl groups. Chlorine’s smaller size and higher electronegativity reduce steric hindrance but increase polarity.
    • Biological Activity : Dichloro analogs may target different receptors (e.g., kinase inhibitors) compared to the tert-butyl-substituted compound, which may favor lipid-rich environments .

Methoxy-Substituted Benzenesulfonamides

Example 3 : (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa from )
  • Structure: Methoxy groups on both the styryl-quinoline and benzenesulfonamide moieties.
  • Key Differences: Substituents: Methoxy (electron-donating) vs. tert-butyl (bulky, lipophilic). Methoxy groups enhance solubility but reduce membrane permeability. Quinoline Substitution: Chloro and hydroxy groups at positions 5 and 8 vs. unsubstituted quinoline in the target compound. These groups may influence metal chelation or hydrogen-bonding interactions .

Heterocyclic Variations

Example 4 : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structure : Pyrazolopyrimidine core fused with a chromene ring, linked to a sulfonamide.
  • Key Differences: Core Heterocycle: Pyrazolopyrimidine-chromene vs. quinoline. This drastically alters binding specificity (e.g., kinase vs. tubulin targets). Substituents: Fluorinated chromene and methyl groups vs. tert-butyl/fluoro in the target. Fluorine’s position here may enhance π-π stacking in aromatic pockets .

Structural and Functional Analysis Table

Property Target Compound Halogenated Analog (7KK) Methoxy Analog (IIIa)
Core Structure Quinolin-3-yl benzenesulfonamide Quinolin-3-yloxy benzenesulfonamide Styryl-quinoline benzenesulfonamide
Substituents 3,5-di-tert-butyl, 4-F 2,5-diF, 4-Br, 3,5-diCl 4-methoxy, 5-Cl, 8-hydroxy
Lipophilicity (LogP)* High (tert-butyl) Moderate (halogens) Low (methoxy, hydroxy)
Electron Effects Electron-donating (tert-butyl) Electron-withdrawing (halogens) Electron-donating (methoxy)
Potential Applications Enzyme inhibitors, CNS targets Kinase/protease inhibitors Antimicrobial/antioxidant agents

*Predicted based on substituent chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide
Reactant of Route 2
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3,5-di-tert-butyl-4-fluoro-N-(quinolin-3-yl)benzenesulfonamide

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